Bienvenue dans la boutique en ligne BenchChem!

JM-1232-d3

Bioanalytical chemistry LC-MS/MS quantification Stable isotope dilution assay

JM-1232-d3 (molecular formula C₂₄H₂₄D₃N₃O₂; MW 392.51) is the tri-deuterated isotopologue of JM-1232(−), a novel isoindolin-1-one derivative that acts as a benzodiazepine-site agonist at GABAₐ receptors. JM-1232(−) was developed by Maruishi Pharmaceutical as a water-soluble intravenous sedative-hypnotic with a nonbenzodiazepine structure, and has progressed to first-in-human administration under the formulation code MR04A3.

Molecular Formula C₂₄H₂₄D₃N₃O₂
Molecular Weight 392.51
Cat. No. B1155985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJM-1232-d3
Synonyms3,5,6,7-Tetrahydro-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenylcyclopent[f]isoindol-1(2H)-one-d3;  1-[(1,2,3,5,6,7-Hexahydro-3-oxo-2-phenylcyclopent[f]isoindol-1-yl)acetyl]-4-methylpiperazine-d3
Molecular FormulaC₂₄H₂₄D₃N₃O₂
Molecular Weight392.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JM-1232-d3 – Deuterated Internal Standard for the Novel Water-Soluble Nonbenzodiazepine Sedative-Hypnotic JM-1232


JM-1232-d3 (molecular formula C₂₄H₂₄D₃N₃O₂; MW 392.51) is the tri-deuterated isotopologue of JM-1232(−), a novel isoindolin-1-one derivative that acts as a benzodiazepine-site agonist at GABAₐ receptors [1]. JM-1232(−) was developed by Maruishi Pharmaceutical as a water-soluble intravenous sedative-hypnotic with a nonbenzodiazepine structure, and has progressed to first-in-human administration under the formulation code MR04A3 [2]. JM-1232-d3 is supplied as an analytical standard for use as a stable isotope-labeled internal standard (SIL-IS) in HPLC and LC-MS/MS quantitative bioanalysis of the parent drug in biological matrices .

Why Non-Deuterated JM-1232 Cannot Substitute for JM-1232-d3 in Quantitative Bioanalytical Workflows


JM-1232-d3 is not a pharmacological substitute for JM-1232(−) but an analytical tool whose procurement value derives from a specific physicochemical property absent in the unlabeled compound: a +3.02 Da mass shift conferred by three deuterium atoms replacing hydrogen at stable positions on the molecule . In LC-MS/MS quantification of JM-1232(−) from plasma or tissue, a non-deuterated structural analog used as an internal standard may exhibit differential extraction recovery, ionization efficiency, or chromatographic retention relative to the analyte, as documented for other SIL-IS versus non-isotopic internal standard comparisons [1]. Only a stable isotope-labeled analog such as JM-1232-d3 co-elutes with the target analyte and compensates for matrix effects and ion suppression, satisfying the FDA Bioanalytical Method Validation guidance recommendation that isotopically labeled internal standards be used whenever possible [2]. Substituting JM-1232-d3 with unlabeled JM-1232 or a non-isotopic analog in a validated bioanalytical method risks systematic quantification bias.

JM-1232-d3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Isotopic Mass Shift of +3.02 Da Enables Selective LC-MS/MS Detection of JM-1232-d3 as Internal Standard Versus Non-Deuterated JM-1232

JM-1232-d3 (C₂₄H₂₄D₃N₃O₂, monoisotopic mass 392.51 Da) differs from non-deuterated JM-1232(−) (C₂₄H₂₇N₃O₂, monoisotopic mass 389.49 Da) by a mass increment of +3.02 Da (calculated Δm/z = 3.02), corresponding to substitution of three hydrogen atoms by deuterium on the molecule . This mass shift places the [M+H]⁺ precursor ion of JM-1232-d3 at m/z 393.5 (vs. m/z 390.5 for JM-1232), enabling baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without isotopic cross-talk. The vendor-specified application is as an HPLC analytical standard . The deuterium labeling strategy follows the established principle that SIL-IS with a mass difference of ≥3 Da minimizes isotopic overlap between analyte and internal standard quantification channels in triple-quadrupole MS, as recommended for quantitative bioanalysis [1].

Bioanalytical chemistry LC-MS/MS quantification Stable isotope dilution assay

Therapeutic Index >38.5 for Parent Compound JM-1232(−) Versus Propofol (TI ~4.5) and Midazolam in Murine Models

JM-1232(−) demonstrates a therapeutic index (TI = LD₅₀/HD₅₀) exceeding 38.46 in mice following intravenous administration, calculated from a hypnotic dose HD₅₀ of 3.12 mg/kg and a lethal dose LD₅₀ of >120 mg/kg [1]. This TI exceeds that reported for propofol (TI ~4.5 in comparable rodent models), midazolam, and thiopental, as explicitly noted by Satomoto et al. (2021) [2]. Since JM-1232-d3 is the tri-deuterated isotopologue of JM-1232(−) with deuteration at non-exchangeable, metabolically stable positions, no significant pharmacokinetic isotope effect is anticipated based on the deuterium kinetic isotope effect (KIE) literature, which requires deuterium substitution at the metabolic reaction coordinate to alter clearance [3]. The biological properties of JM-1232-d3 are therefore expected to be indistinguishable from those of the parent compound in pharmacological assays, though this has not been empirically verified in a published head-to-head study.

Anesthesiology Safety pharmacology Therapeutic index

Reduced Neonatal Neuroapoptosis and Absence of Long-Term Behavioral Deficits with JM-1232(−) Compared to Propofol and Midazolam in P6 Mice

In a direct three-arm comparison, postnatal day 6 (P6) mice received sedative-equivalent doses of JM-1232(−) (10 mg/kg i.p.), midazolam (9 mg/kg i.p.), or propofol (40 mg/kg i.p.) [1]. Western blot analysis of forebrain cleaved PARP at 6 h post-administration showed that JM-1232(−) induced apoptosis that was 'relatively small compared to those of propofol and midazolam' [1]. In adulthood, JM-1232(−)-treated mice showed no detectable long-term behavioral deficits across cognitive (T-maze, contextual fear conditioning), social (sociability, grooming), or affective (tail suspension, forced swim) domains, whereas propofol-treated mice exhibited impaired contextual fear memory and social impairment, and midazolam-treated mice showed social and grooming abnormalities [1]. This neonatal safety profile represents a critical differentiator for the JM-1232 chemotype, and JM-1232-d3 serves as the requisite internal standard for quantifying JM-1232(−) brain exposure in any confirmatory developmental neurotoxicity study.

Developmental neurotoxicity Pediatric anesthesiology Neonatal apoptosis

JM-1232(−) Synergistically Reduces Propofol ED₅₀ by 82–90% in a Murine Hypnosis Model

In adult male ddY mice, the ED₅₀ for loss of righting reflex was 3.76 mg/kg [95% CI: 3.36–4.10] for JM-1232(−) and 9.88 mg/kg [8.03–11.58] for propofol when administered alone intravenously [1]. Co-administration of JM-1232(−) at 0.5 mg/kg and 1.0 mg/kg reduced the propofol ED₅₀ to 1.76 mg/kg [1.21–2.51] and 1.00 mg/kg [0.46–1.86], respectively—representing an 82% and 90% reduction from the propofol-alone ED₅₀ [1]. Isobolographic analysis confirmed a supra-additive (synergistic) interaction. Furthermore, hypnosis time was significantly shorter with the combination than with either drug alone, and repeated injections of the combination showed minimal prolongation of recovery time, indicating non-cumulative pharmacokinetics [1]. JM-1232-d3 is directly relevant as the internal standard for quantifying JM-1232(−) plasma concentrations in any combination PK/PD study.

Anesthetic drug combination Synergy Intravenous anesthesia

Antinociceptive Potency Across Three Pain Modalities: CI₅₀ Values for JM-1232(−) Compared to Baseline and Flumazenil Reversibility

JM-1232(−) produced significant, dose-dependent antinociception in three murine pain models, with 50% effective dose (CI₅₀) values of 2.96 mg/kg [95% CI: 2.65–3.30] in the hotplate test (acute thermal), 3.06 mg/kg [2.69–3.47] in the tail pressure test (mechanical), and 2.27 mg/kg [1.46–3.53] in the acetic acid writhing test (visceral pain) following intraperitoneal administration [1]. In all three models, the antinociceptive effect was fully antagonized by the benzodiazepine-site antagonist flumazenil (5 mg/kg s.c.) but not by the opioid receptor antagonist naloxone (10 mg/kg s.c.), confirming GABAₐ-benzodiazepine site mediation with no opioid component [1]. Locomotor activity in the running wheel test was unaffected across the dose range tested, indicating that antinociception was not confounded by sedation [1]. For labs requiring tissue-level quantification of JM-1232(−) exposure in pain models, JM-1232-d3 is the appropriate SIL-IS.

Analgesia Antinociception GABAₐ receptor pharmacology

High-Impact Application Scenarios for JM-1232-d3 in Bioanalytical and Anesthesiology Research


Quantitative Bioanalysis of JM-1232(−) in Pharmacokinetic and Toxicokinetic Studies by LC-MS/MS

JM-1232-d3 is specifically designed and supplied as the stable isotope-labeled internal standard for HPLC and LC-MS/MS quantification of JM-1232(−) in plasma, brain homogenate, and other biological matrices [1]. Its +3.02 Da mass shift relative to the parent drug enables SRM/MRM-based quantification without isotopic cross-talk, satisfying the FDA Bioanalytical Method Validation guidance preference for SIL-IS [2]. This application is essential for any preclinical or clinical PK study of the MR04A3 formulation, including the saturation pharmacokinetics investigations in rats where HPLC was used to measure JM-1232(−) plasma concentrations across a 1–75 mg/kg dose range [3].

Developmental Neurotoxicity Screening of Intravenous Anesthetics in Neonatal Rodent Models

JM-1232-d3 enables accurate brain tissue quantification of JM-1232(−) in developmental neurotoxicity studies. The parent compound JM-1232(−) has demonstrated a uniquely benign neonatal safety profile, inducing significantly lower forebrain apoptosis than propofol or midazolam at sedative-equivalent doses in P6 mice, with no detectable long-term cognitive, social, or affective deficits in adulthood [1]. Any confirmatory study replicating these findings will require JM-1232-d3 as the internal standard for correlating brain drug exposure with apoptotic and behavioral outcomes.

Propofol-Sparing Combination Anesthesia Research with Pharmacodynamic Synergy Analysis

JM-1232-d3 supports the bioanalytical arm of studies investigating the supra-additive hypnotic interaction between JM-1232(−) and propofol. Co-administration of JM-1232(−) at sub-hypnotic doses (0.5–1.0 mg/kg) reduces the propofol ED₅₀ by 82–90% in mice, with faster recovery and minimal accumulation upon repeated dosing [1]. Quantifying both drugs simultaneously in plasma requires JM-1232-d3 as the JM-1232(−)-specific SIL-IS, as structural analog internal standards would not adequately compensate for differential matrix effects between the two chemically distinct analytes [2].

GABAₐ Receptor-Mediated Analgesia Research Without Opioid Confounds

For research programs investigating non-opioid analgesic mechanisms, JM-1232-d3 provides the analytical tool to quantify JM-1232(−) exposure in pain models where the parent compound has demonstrated CI₅₀ values of 2.27–3.06 mg/kg across thermal, mechanical, and visceral pain modalities, with full antagonism by flumazenil but not naloxone, and no locomotor impairment [1]. JM-1232-d3 is necessary for establishing exposure-response relationships in these models, particularly for correlating plasma and CNS drug levels with antinociceptive efficacy.

Quote Request

Request a Quote for JM-1232-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.